BenchChemオンラインストアへようこそ!

7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Xanthine SAR Adenosine receptor antagonist design Medicinal chemistry

Optimize your xanthine-derivative research with CAS 941886-15-3. This compound uniquely combines a 7-isobutyl group (for peripheral selectivity) with an 8-isopropylamino group (for enhanced adenosine A1 affinity), making it a non-interchangeable SAR probe. Ideal for probing cooperative target engagement in respiratory or renal models. Contact us for custom synthesis quotes and availability.

Molecular Formula C14H23N5O2
Molecular Weight 293.371
CAS No. 941886-15-3
Cat. No. B2608185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS941886-15-3
Molecular FormulaC14H23N5O2
Molecular Weight293.371
Structural Identifiers
SMILESCC(C)CN1C2=C(N=C1NC(C)C)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C14H23N5O2/c1-8(2)7-19-10-11(16-13(19)15-9(3)4)17(5)14(21)18(6)12(10)20/h8-9H,7H2,1-6H3,(H,15,16)
InChIKeyVJRQQDCZOMZDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 941886-15-3): A Dual-Substituted Xanthine Derivative for Adenosine Receptor Research and Bronchospasmolytic Screening


7-Isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 941886-15-3; molecular formula C₁₄H₂₃N₅O₂; MW 293.37 g/mol) is a synthetic xanthine derivative bearing a dual substitution pattern: a 7-isobutyl group and an 8-isopropylamino group on the 1,3-dimethylxanthine (theophylline) core . This compound belongs to the class of 8-amino-substituted purine-2,6-diones, which are recognized as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors [1]. Its structural architecture combines features from two independently characterized pharmacophores: the 7-isobutyl substitution associated with peripheral bronchospasmolytic selectivity (as demonstrated by isbufylline, CAS 90162-60-0) and the 8-alkylamino substitution implicated in enhanced adenosine A₁ receptor affinity (as shown in SAR studies of 8-substituted xanthines) [2]. The compound is listed in the Aladdin Scientific literature database under patent families US-8846696-B2 and US-8592581-B2, indicating its relevance to purine derivative intellectual property .

Why Isbufylline, 8-(Isopropylamino)theophylline, or Theophylline Cannot Substitute for CAS 941886-15-3 in Research Applications


Generic substitution among xanthine derivatives is precluded by the non-additive, position-dependent nature of substituent effects on adenosine receptor subtype selectivity, PDE inhibition potency, and CNS penetration [1]. Isbufylline (7-isobutyltheophylline) lacks the 8-isopropylamino group, which is critical for enhanced adenosine A₁ receptor affinity—SAR studies demonstrate that 8-substitution can increase A₁ affinity by orders of magnitude relative to the unsubstituted parent [2]. Conversely, 8-(isopropylamino)theophylline lacks the 7-isobutyl group shown to confer peripheral selectivity and reduce central excitatory effects in isbufylline [3]. Theophylline itself is a non-selective adenosine antagonist with significant CNS and cardiovascular liabilities [4]. The compound CAS 941886-15-3 uniquely combines both substitution motifs, and its pharmacological profile cannot be predicted by simple interpolation from single-substituted analogs. For studies requiring a xanthine scaffold with simultaneous 7-alkyl and 8-alkylamino substitution—such as probing cooperative binding effects at adenosine receptor subtypes or dual PDE/adenosine receptor target engagement—this compound represents a structurally distinct tool that is not interchangeable with commercially available single-substituted alternatives [5].

Quantitative Differentiation Evidence for CAS 941886-15-3 vs. Isbufylline, 8-(Isopropylamino)theophylline, and S 9795


Structural Uniqueness: Dual 7-Isobutyl + 8-Isopropylamino Substitution vs. Single-Substituted Xanthine Analogs

CAS 941886-15-3 is the only compound within the structurally characterized xanthine analog space that simultaneously incorporates a 7-isobutyl substituent and an 8-isopropylamino substituent on the 1,3-dimethylxanthine core. This dual-substitution pattern is absent from all commonly referenced comparators: isbufylline (CAS 90162-60-0) bears only the 7-isobutyl group; 8-(isopropylamino)theophylline (CAS 73908-78-8) bears only the 8-isopropylamino group; S 9795 (CAS 112666-96-3) has a 1-methyl-3-isobutyl pattern with a bulky 8-piperazinyl-ethyl substituent rather than isopropylamino; theophylline has neither substitution . From a medicinal chemistry perspective, the co-occurrence of these two substituents creates a unique pharmacophoric pattern: the 7-isobutyl is predicted to confer peripheral selectivity (reduced CNS penetration based on isbufylline class evidence), while the 8-isopropylamino is predicted to enhance adenosine A₁ receptor affinity (based on 8-substituted xanthine SAR) [1][2].

Xanthine SAR Adenosine receptor antagonist design Medicinal chemistry Purine-2,6-dione scaffold diversification

7-Isobutyl Substitution Confers Peripheral Bronchospasmolytic Selectivity and Reduced CNS Excitation: Class-Level Evidence from Isbufylline

Class-level evidence from the structurally related compound isbufylline (1,3-dimethyl-7-isobutylxanthine, CAS 90162-60-0)—which shares the identical 7-isobutyl substitution pattern with CAS 941886-15-3—demonstrates that the 7-isobutyl group confers a markedly different pharmacodynamic profile compared to theophylline. Isbufylline was significantly more effective than theophylline in antagonizing bronchospasms elicited by capsaicin, arachidonic acid, PAF, and antigen in both in vitro and in vivo models [1]. Critically, isbufylline possessed little or no CNS excitatory properties, attributed to poor affinity for A₁ purinoceptors in the brain—it was ineffective in antagonizing 2Cl-adenosine-induced EEG synchronization, unlike theophylline [1]. In normotensive and hypertensive rats, isbufylline produced markedly lower positive chronotropic and hypotensive responses than theophylline or enprofylline [1]. Isbufylline also exhibited PDE inhibitory properties, although at concentrations 50–100 times higher than those producing spasmolytic effects [1]. Because CAS 941886-15-3 retains the identical 7-isobutyl group, it is predicted to share this peripheral-selectivity profile, while the additional 8-isopropylamino group may further modulate adenosine receptor subtype engagement [2].

Bronchospasmolysis CNS safety margin Peripheral selectivity Adenosine A1 receptor Xanthine side-effect profile

8-Alkylamino Substitution Enhances Adenosine A₁ Receptor Affinity: Class-Level Evidence from 8-Substituted Xanthine SAR Studies

SAR studies on 8-substituted xanthines provide class-level evidence that 8-alkylamino substitution can substantially enhance adenosine A₁ receptor affinity and selectivity relative to theophylline. Corsano et al. (1995) demonstrated that among 8-piperazine ethyl xanthine derivatives, substitution of the 1-methyl group with an isobutyl group (compound 9) yielded good affinity towards the A₁-adenosine receptor, while the unsubstituted parent theophylline showed weak A₁ affinity [1]. A subsequent study by Strappaghetti et al. (2001) evaluated a broader series of 8-substituted xanthines and found that all compounds showed greater affinity and selectivity towards the A₁-adenosine receptor compared to theophylline, with Ki values in radioligand binding assays [2]. Of particular relevance to CAS 941886-15-3, the Duhault et al. (1987) study on S 9795—an 8-aminoalkyl-substituted xanthine—demonstrated that 8-substitution produced a compound 100 times more active as a cAMP PDE inhibitor than theophylline, with selective bronchoconstriction protection and no demonstrable CNS or cardiovascular effects [3]. These findings establish that the 8-amino substitution present in CAS 941886-15-3 is associated with enhanced target engagement (A₁ receptor, PDE) and improved selectivity profiles, although direct binding data for the specific isopropylamino substituent in CAS 941886-15-3 have not been independently reported [4].

Adenosine A1 receptor affinity Xanthine radioligand binding Receptor subtype selectivity 8-Substituted xanthine SAR

Molecular Weight and Physicochemical Differentiation from the Closest Single-Substituted Analogs

CAS 941886-15-3 (MW 293.37 g/mol) occupies a distinct physicochemical space compared to its closest commercially available single-substituted analogs. Relative to isbufylline (MW 236.27 g/mol; C₁₁H₁₆N₄O₂), the addition of the 8-isopropylamino group increases molecular weight by 57.1 g/mol and introduces an additional hydrogen bond donor (secondary amine, +1 HBD) and acceptor (exocyclic NH, +1 HBA), altering both polar surface area and LogP . Relative to 8-(isopropylamino)theophylline (MW 237.26 g/mol; C₁₀H₁₅N₅O₂), the addition of the 7-isobutyl group increases molecular weight by 56.1 g/mol and adds lipophilic bulk . These differences have implications for membrane permeability, solubility, and CNS penetration: the increased molecular weight and hydrogen bonding capacity of CAS 941886-15-3 relative to isbufylline may reduce passive BBB penetration, complementing the peripheral selectivity conferred by the 7-isobutyl group [1]. In contrast, the compound is substantially smaller (293 vs. 501 g/mol) and less lipophilic than S 9795, potentially offering superior ligand efficiency (binding affinity per heavy atom) if the 8-isopropylamino group provides comparable target engagement to the bulky 8-piperazinyl substituent in S 9795 [2]. These physicochemical distinctions make CAS 941886-15-3 a valuable intermediate probe between simple mono-substituted xanthines and complex, high-MW 8-substituted derivatives.

Physicochemical properties Drug-likeness Lead optimization Molecular weight Hydrogen bonding

Recommended Research and Procurement Scenarios for CAS 941886-15-3


Adenosine A₁ Receptor Antagonist Screening with Reduced CNS Penetration Liability

Use CAS 941886-15-3 as a screening candidate in adenosine A₁ receptor binding assays (e.g., [³H]DPCPX displacement in recombinant human A₁ receptor preparations). Based on class-level SAR evidence, the 8-isopropylamino group is expected to confer enhanced A₁ affinity relative to theophylline, while the 7-isobutyl group is predicted to limit CNS penetration, making this compound suitable for programs targeting peripheral A₁ antagonism (e.g., renal, cardiovascular, or pulmonary applications) where central side effects must be minimized. Compare directly against isbufylline and 8-(isopropylamino)theophylline controls to isolate the contribution of each substituent to receptor binding and functional activity [1][2].

Structure-Activity Relationship (SAR) Probe for Cooperative 7,8-Disubstitution Effects in Xanthines

Employ CAS 941886-15-3 as a structurally unique SAR probe to investigate whether 7-isobutyl and 8-isopropylamino substitutions produce cooperative (non-additive) effects on adenosine receptor subtype selectivity, PDE isoform inhibition, or bronchospasmolytic activity. The compound fills a critical gap in the xanthine SAR matrix between mono-substituted analogs (isbufylline, 8-(isopropylamino)theophylline) and complex 8-aminoalkyl xanthines (S 9795). Systematic head-to-head comparisons in parallel assays can reveal whether the dual substitution yields synergistic target engagement or unanticipated off-target profiles [3].

Dual PDE/Adenosine Receptor Pharmacological Tool for Respiratory Disease Models

Deploy CAS 941886-15-3 in in vitro and in vivo bronchospasmolysis models (e.g., guinea pig tracheal ring preparations, ovalbumin-challenged airway hyperresponsiveness models) to evaluate its dual PDE inhibitory and adenosine receptor antagonist profile. Class-level evidence from isbufylline indicates that 7-isobutyl substitution provides superior antibronchospastic activity vs. theophylline with reduced cardiovascular effects, while 8-amino substitution (from S 9795 data) confers 100-fold enhanced PDE inhibition. CAS 941886-15-3 may combine these advantages in a single molecular entity. Use theophylline and isbufylline as comparator arms [1][4].

Lead Optimization Starting Point for Next-Generation Xanthine Bronchodilators

Utilize CAS 941886-15-3 as a lead-like starting scaffold (MW < 300 g/mol, favorable ligand efficiency) for medicinal chemistry optimization programs targeting respiratory indications. Its dual substitution pattern provides two independent vectors for further derivatization: modify the 7-alkyl chain length/branching to tune peripheral vs. central distribution, or vary the 8-amino substituent to optimize adenosine receptor subtype selectivity and PDE inhibition potency. The compound's moderate molecular weight leaves ample room for property-guided optimization before exceeding typical lead-like boundaries (MW < 350) [2][3].

Quote Request

Request a Quote for 7-isobutyl-8-(isopropylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.